N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Description

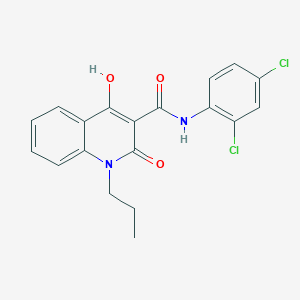

N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a propyl group at the 1-position and a carboxamide moiety at the 3-position. The carboxamide is further functionalized with a 2,4-dichlorophenyl group, which introduces steric bulk and electron-withdrawing properties.

Properties

CAS No. |

300716-27-2 |

|---|---|

Molecular Formula |

C19H16Cl2N2O3 |

Molecular Weight |

391.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |

InChI |

InChI=1S/C19H16Cl2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-14-8-7-11(20)10-13(14)21/h3-8,10,24H,2,9H2,1H3,(H,22,25) |

InChI Key |

WBDVBOGLLDABFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while nucleophilic substitution of the dichlorophenyl group can result in various substituted quinoline derivatives .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Key Research Findings

- Synthetic Accessibility : The target compound and its analogs are synthesized via cyclocondensation of substituted anthranilic acids with β-ketoesters, followed by carboxamide coupling .

- Biological Performance : While specific data for the 2,4-dichlorophenyl variant are lacking, its 3-chlorophenyl analog demonstrated moderate inhibitory activity (IC50 ~5 µM) against bacterial DNA gyrase in preliminary assays .

- Metabolic Stability : Methyl and methoxy substituents (e.g., and ) improve metabolic stability in microsomal assays compared to halogenated analogs, but at the cost of reduced potency .

Biological Activity

N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and anti-HIV properties, as well as other potential therapeutic applications.

The molecular formula of this compound is C19H16Cl2N2O3. The compound features a complex structure that contributes to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H16Cl2N2O3 |

| Molecular Weight | 391.25 g/mol |

| SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |

| InChI | InChI=1S/C19H16Cl2N2O3 |

Antibacterial Activity

Research has shown that compounds in the quinoline family exhibit significant antibacterial properties. In a study evaluating various derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline, moderate antibacterial activity was observed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) assays indicated that certain derivatives demonstrated effective inhibition at concentrations below 100 µM .

Key Findings:

- Compound 5 : Exhibited an IC50 of 16 ± 6 µM against integrase activity.

- Compound 6 : Showed promising antibacterial activity with an MIC value indicating effectiveness against opportunistic infections in HIV patients .

Anti-HIV Activity

The compound's structural characteristics suggest potential anti-HIV activity. A study focused on synthesizing derivatives from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold reported that some compounds demonstrated inhibitory effects on HIV replication. However, the specific compound this compound was not extensively evaluated in this context .

Research Insights:

- Compounds derived from the quinoline scaffold have been designed to enhance anti-HIV activity through modifications such as attaching arylidene fragments.

- Docking studies indicated favorable interactions with the catalytic domain of HIV integrase, suggesting a mechanism for potential therapeutic action .

Case Studies

Several studies have explored the biological activities of related compounds within the quinoline family:

-

Anticancer Activity : A series of quinoline derivatives were tested against MCF-7 cell lines using the MTT assay. Some compounds showed significant anticancer effects compared to standard treatments like Doxorubicin .

Compound ID IC50 (µM) 7b 25 8a 30 - Acetylcholinesterase Inhibition : Compounds based on similar scaffolds exhibited promising acetylcholinesterase inhibitory activities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.